molecular formula C15H13BrN2O B14236586 Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide CAS No. 501948-51-2

Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide

Cat. No.: B14236586
CAS No.: 501948-51-2
M. Wt: 317.18 g/mol
InChI Key: DDJTVEVCLGASFU-UHFFFAOYSA-M
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Description

Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide: is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridinium ring substituted with a 2-(4-cyanophenyl)-2-oxoethyl group and a methyl group, with bromide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide typically involves the reaction of 2-methylpyridine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ring to dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Pyridinium N-oxides

    Reduction: Dihydropyridine derivatives

    Substitution: Substituted pyridinium salts or amides

Scientific Research Applications

Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and ionic liquids.

Mechanism of Action

The mechanism of action of pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 1-methyl-4-(4-cyanophenyl)-, bromide
  • Pyridinium, 1-(4-cyanophenyl)-2-oxoethyl-, bromide
  • Pyridinium, 1-(4-cyanophenyl)-2-methyl-, bromide

Uniqueness

Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide is unique due to the presence of both a 2-oxoethyl group and a methyl group on the pyridinium ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

CAS No.

501948-51-2

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

IUPAC Name

4-[2-(2-methylpyridin-1-ium-1-yl)acetyl]benzonitrile;bromide

InChI

InChI=1S/C15H13N2O.BrH/c1-12-4-2-3-9-17(12)11-15(18)14-7-5-13(10-16)6-8-14;/h2-9H,11H2,1H3;1H/q+1;/p-1

InChI Key

DDJTVEVCLGASFU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=[N+]1CC(=O)C2=CC=C(C=C2)C#N.[Br-]

Origin of Product

United States

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